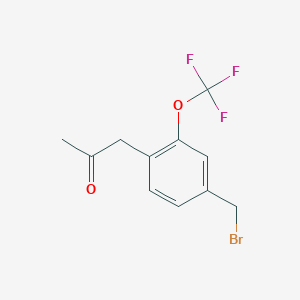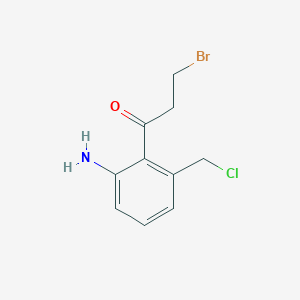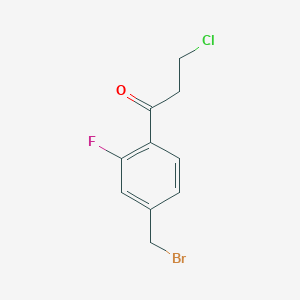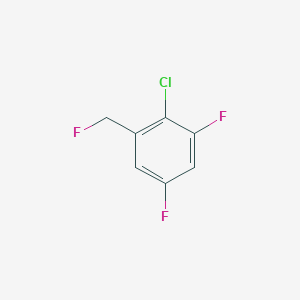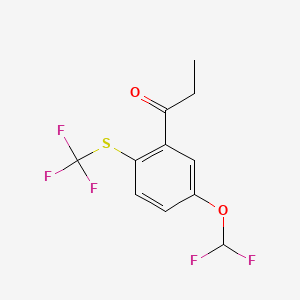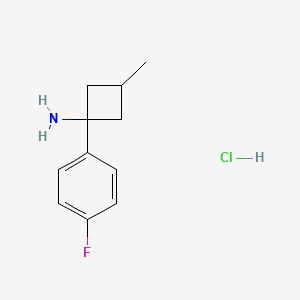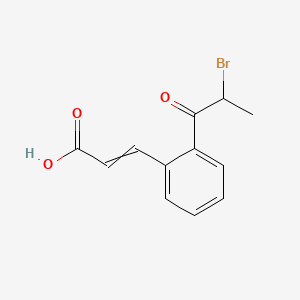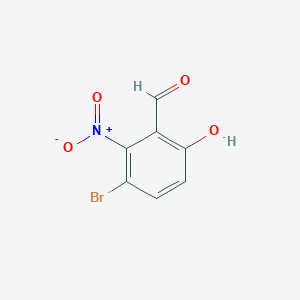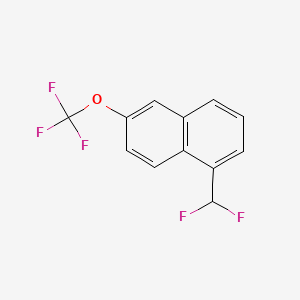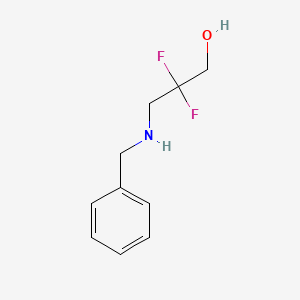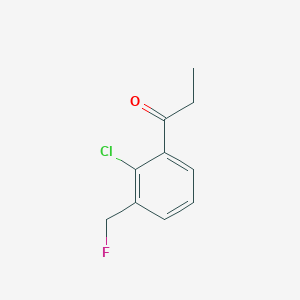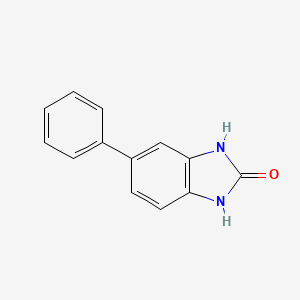
5-Phenyl-1H-benzoimidazol-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-1H-benzoimidazol-2-ol is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a phenyl group attached to the fifth position and a hydroxyl group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1H-benzoimidazol-2-ol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out under mild conditions, often in an alcoholic solvent, to yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and automated systems are employed to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
5-Phenyl-1H-benzoimidazol-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the second position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzimidazoles. Substitution reactions can introduce various functional groups onto the phenyl ring or the benzimidazole core.
科学研究应用
5-Phenyl-1H-benzoimidazol-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 5-Phenyl-1H-benzoimidazol-2-ol involves its interaction with specific molecular targets. For instance, it can bind to the minor groove of DNA, interfering with DNA replication and transcription processes. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The exact pathways and targets can vary depending on the specific biological context and the functional groups present on the compound.
相似化合物的比较
Similar Compounds
2-Phenylbenzimidazole: Lacks the hydroxyl group at the second position.
5,6-Dimethylbenzimidazole: Contains methyl groups at the fifth and sixth positions instead of a phenyl group.
2-Methylbenzimidazole: Has a methyl group at the second position instead of a hydroxyl group.
Uniqueness
5-Phenyl-1H-benzoimidazol-2-ol is unique due to the presence of both a phenyl group at the fifth position and a hydroxyl group at the second position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
5-phenyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C13H10N2O/c16-13-14-11-7-6-10(8-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15,16) |
InChI 键 |
HMJMLMGHUONOEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


